7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
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Overview
Description
7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core structure, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazolo[3,2-a]pyrimidine derivative under acidic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases like cancer and infections.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:
- 7-Methyl-2-(4-chlorobenzylidene)-3-oxo-5-(4-chlorophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
- 7-Methyl-2-(4-nitrobenzylidene)-3-oxo-5-(4-nitrophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
Uniqueness
The uniqueness of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of methoxy groups on the aromatic rings may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is a complex organic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is C24H22N2O5S. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties. The presence of methoxy and benzylidene substituents enhances its pharmacological profile.
Anticancer Properties
Research has highlighted the anticancer potential of thiazolopyrimidine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. In particular, studies have indicated that modifications in the phenyl and thiazole rings can lead to enhanced activity against tumor cells. For instance, compounds with electron-withdrawing groups on the phenyl ring demonstrated increased cytotoxicity, suggesting a structure-activity relationship (SAR) that favors such substitutions .
Table 1: Cytotoxicity of Thiazolopyrimidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 15.2 | |
Compound B | NIH/3T3 (Mouse) | 12.8 | |
Compound C | MCF7 (Breast) | 10.5 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using picrotoxin-induced seizure models. Compounds derived from similar thiazole structures displayed notable anticonvulsant effects, with some achieving complete protection in experimental models . This suggests that the thiazolopyrimidine scaffold may play a pivotal role in modulating neuronal excitability.
Table 2: Anticonvulsant Activity of Related Compounds
Compound | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound D | Electroshock Seizure Test | 24.38 | |
Compound E | Chemosensory Test | 88.23 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The thiazolo[3,2-a]pyrimidine structure is known to inhibit key enzymes and pathways related to cancer cell growth and survival.
Molecular Interactions
Molecular docking studies have suggested that the compound can effectively bind to targets such as Bcl-2, a protein involved in regulating apoptosis. The binding interactions are primarily hydrophobic, with some hydrogen bonding contributing to the stability of the complex .
Case Studies
- Study on Anticancer Activity : A study conducted by Evren et al. (2019) synthesized various thiazole-linked compounds and tested them against A549 human lung adenocarcinoma cells. One derivative exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in inhibiting cell growth .
- Anticonvulsant Efficacy : Another research effort focused on evaluating the anticonvulsant properties of thiazolopyrimidine derivatives in rodent models. The results indicated that certain modifications significantly improved protective effects against seizures .
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-7-11-18(30-3)12-8-16)26-22(27)19(32-24(26)25-14)13-15-5-9-17(29-2)10-6-15/h5-13,21H,1-4H3/b19-13- |
InChI Key |
CHIGNBXRBAADKQ-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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